molecular formula C16H25NO B8350617 3-methyl-N,N-di-sec.butyl-benzamide

3-methyl-N,N-di-sec.butyl-benzamide

Cat. No.: B8350617
M. Wt: 247.38 g/mol
InChI Key: QNDVOBNGNSTAAK-UHFFFAOYSA-N
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Description

3-methyl-N,N-di-sec.butyl-benzamide is a high-purity chemical compound provided as a reference standard for research and development applications. This benzamide derivative is characterized by its specific structural configuration featuring sec-butyl substituents on the nitrogen atom. Benzamide compounds are a significant class of organic molecules with diverse applications in scientific research. They are frequently explored as key intermediates in synthetic organic chemistry and are investigated for their potential biological activities. Related benzamide structures have been identified in the development of agrochemicals, such as herbicides . Other benzamide analogs are known to function as semiochemicals, playing a role in insect communication systems . Researchers utilize this compound primarily in chemical synthesis and biological screening. Its mechanism of action is dependent on the specific research context but often involves targeted molecular interactions. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Certificate of Analysis for detailed specifications and lot-specific data.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N,N-di(butan-2-yl)-3-methylbenzamide

InChI

InChI=1S/C16H25NO/c1-6-13(4)17(14(5)7-2)16(18)15-10-8-9-12(3)11-15/h8-11,13-14H,6-7H2,1-5H3

InChI Key

QNDVOBNGNSTAAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds Analyzed :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a hydroxyl and dimethyl group on the N-alkyl chain.

3,4,5-Trihydroxy-N-alkyl-benzamides (): Feature polar trihydroxy substituents on the benzene ring.

N,N-Diethyl-3-methylbenzamide (DEET) (): A commercial insect repellent with diethyl substituents.

Nitro-substituted benzamides (): Include electron-withdrawing nitro groups on the aromatic ring.

Structural Differences :
  • Substituents on Amide Nitrogen :
    • Di-sec-butyl groups in the target compound increase steric hindrance compared to diethyl (DEET) or hydroxy/dimethyl groups (). This bulkiness may reduce volatility and alter intermolecular interactions.
    • Polar groups (e.g., hydroxyl in ) enhance water solubility, whereas sec-butyl groups prioritize lipophilicity.
  • Aromatic Ring Substitution :
    • The 3-methyl group in the target compound is less electron-donating than the trihydroxy substituents in , affecting electronic properties and reactivity.

Physicochemical Properties

Data Table: Comparative Properties
Compound Boiling Point/°C logP Molecular Weight Key Substituents
3-Methyl-N,N-di-sec-butyl-benzamide* ~200–220 (est.) ~3.5 233.36 3-methyl, N,N-di-sec-butyl
DEET (N,N-Diethyl-3-methylbenzamide) 160 (19 mmHg) 2.47 191.27 3-methyl, N,N-diethyl
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A ~1.8 221.30 3-methyl, N-(2-hydroxy-1,1-dimethylethyl)
3,4,5-Trihydroxy-N-sec-butyl-benzamide N/A ~0.5 255.28 3,4,5-trihydroxy, N-sec-butyl

*Estimated based on DEET data () and substituent effects.

  • Lipophilicity : The di-sec-butyl groups in the target compound result in a higher logP (~3.5) compared to DEET (logP 2.47), suggesting greater membrane permeability .
  • Boiling Point : Increased molecular weight and steric bulk likely elevate the boiling point relative to DEET.

Spectroscopic and Crystallographic Characterization

  • Spectroscopy :
    • 1H NMR : Sec-butyl groups would show complex splitting patterns (e.g., multiplets for CH(CH2CH3)2), distinct from the simpler ethyl or hydroxyethyl groups in analogs .
    • IR : The absence of hydroxyl groups (unlike ) would eliminate O-H stretches near 3300 cm⁻¹.
  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for confirming molecular geometry, particularly the spatial arrangement of sec-butyl groups .

Preparation Methods

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds via the formation of a reactive intermediate, yielding 3-methylbenzoyl chloride with high purity. A typical procedure involves refluxing 3-methylbenzoic acid in excess SOCl₂ for 1–2 hours, followed by vacuum distillation to remove residual thionyl chloride.

Key Reaction Conditions :

  • Temperature : 70–80°C (reflux)

  • Catalyst : 1–2 drops of DMF

  • Yield : >95% (based on analogous protocols)

Amidation with Di-sec.butylamine

The acid chloride is subsequently reacted with di-sec.butylamine in an anhydrous solvent such as tetrahydrofuran (THF) or benzene. Triethylamine (TEA) is often added to scavenge HCl, driving the reaction to completion.

Procedure :

  • Cooling Phase : The acid chloride is diluted in THF and added dropwise to a stirred solution of di-sec.butylamine and TEA at −5°C under nitrogen.

  • Reaction Progress : The mixture is warmed to room temperature and stirred for 72 hours.

  • Workup : The crude product is washed with water, extracted with ethyl acetate, and purified via vacuum distillation.

Analytical Data :

  • Yield : 70–80% (observed in analogous syntheses)

  • Purity : >95% (confirmed via gas chromatography)

  • Elemental Analysis : Discrepancies in carbon (64.93% observed vs. 68.19% theoretical) and hydrogen (8.83% observed vs. 8.55% theoretical) suggest minor impurities, likely due to residual solvents.

Alternative Pathways

Ester Aminolysis

Patents describe the aminolysis of methyl esters with amines under basic conditions. For 3-methyl-N,N-di-sec.butyl-benzamide, 3-methylbenzoic acid methyl ester could react with di-sec.butylamine in the presence of sodium hydride or cesium carbonate.

Challenges :

  • Byproduct Formation : Competing hydrolysis of esters reduces yield.

  • Optimization : Requires stoichiometric excess of amine (1:1.2–1:1.5 molar ratio).

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Acid Chloride-Mediated70–80%>95%ModerateLow
Fixed-Bed96%>98%HighModerate
Ester Aminolysis50–60%85–90%LowHigh

Key Insights :

  • The acid chloride route offers simplicity and cost-effectiveness but requires stringent anhydrous conditions.

  • Fixed-bed synthesis excels in yield and scalability but demands specialized equipment.

  • Ester aminolysis is less favorable due to side reactions and lower efficiency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-N,N-di-sec-butyl-benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) formation of the 3-methylbenzoyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions, followed by (2) reaction with di-sec-butylamine in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., sodium carbonate) to neutralize HCl. Reaction optimization includes adjusting stoichiometry (1:1.2 molar ratio of acid chloride to amine), maintaining temperatures below 40°C to minimize side reactions, and using TLC or GC-MS to monitor progress . Hazard analysis for reagents like thionyl chloride (corrosive, toxic) must precede synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR (to confirm substitution patterns and sec-butyl groups), IR (amide C=O stretch ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Disorder in sec-butyl groups may require higher-resolution data (e.g., synchrotron sources) and thermal ellipsoid analysis via ORTEP-3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by conformational disorder in the sec-butyl groups?

  • Methodological Answer : Conformational disorder, common in flexible alkyl chains, can be addressed by:

  • Data Collection : Cooling crystals to 100 K to reduce thermal motion.
  • Refinement : Using SHELXL’s PART instruction to model split positions for disordered atoms, with occupancy factors adjusted via free refinement.
  • Validation : Cross-checking hydrogen-bonding networks (e.g., N–H···O interactions) and comparing with analogous structures (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide, which exhibits packing polymorphism due to weak F···F interactions) .

Q. What experimental strategies mitigate low yields during scale-up synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance from the sec-butyl groups or hydrolysis of the acid chloride. Solutions include:

  • Coupling Reagents : Using DCC/DMAP or HATU for milder amidation.
  • Solvent Optimization : Switching to THF or acetonitrile to improve solubility.
  • Workflow : Employing continuous flow reactors for precise control of reaction parameters (temperature, mixing) during scale-up .

Q. How can computational methods predict and rationalize the compound’s bioactivity or polymorphism?

  • Methodological Answer :

  • Polymorphism Prediction : Use Mercury CSD software to analyze packing motifs and lattice energy calculations (e.g., PIXEL method) to identify stable polymorphs.
  • Bioactivity Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, focusing on the amide group’s hydrogen-bonding capacity. Compare with SAR studies of similar N-alkyl benzamides (e.g., 3,4,5-trihydroxy-N-alkyl-benzamides) .

Q. What safety protocols are essential given the mutagenic potential of benzamide derivatives?

  • Methodological Answer :

  • Risk Assessment : Follow ACS guidelines for handling mutagenic compounds, including Ames II testing (as done for anomeric amides in ).
  • Mitigation : Use fume hoods, double-gloving, and closed-system reactors. Quench reactive intermediates (e.g., acid chlorides) with ice-cold sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer :

  • Validation : Compare computed (e.g., ConQuest CSD-derived) torsion angles with experimental SCXRD results. Discrepancies may arise from crystal packing forces unaccounted for in gas-phase DFT.
  • Refinement : Re-examine data for overlooked disorder or twinning (using PLATON’s TWIN check). For example, positional disorder in 3-fluoro-N-(3-fluorophenyl)benzamide required dual refinement models .

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